Butane-1,1,3-tricarboxylic acid Butane-1,1,3-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 4435-47-6
VCID: VC18740347
InChI: InChI=1S/C7H10O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol

Butane-1,1,3-tricarboxylic acid

CAS No.: 4435-47-6

Cat. No.: VC18740347

Molecular Formula: C7H10O6

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,1,3-tricarboxylic acid - 4435-47-6

Specification

CAS No. 4435-47-6
Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol
IUPAC Name butane-1,1,3-tricarboxylic acid
Standard InChI InChI=1S/C7H10O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Standard InChI Key GRFZNXQGHSUMLB-UHFFFAOYSA-N
Canonical SMILES CC(CC(C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Butane-1,1,3-tricarboxylic acid belongs to the class of aliphatic tricarboxylic acids, distinguished by its asymmetric carboxyl group placement. The IUPAC name butane-1,1,3-tricarboxylic acid reflects the positions of the carboxylic acid moieties on the four-carbon chain. Its structure, represented as HOOC-C(CH2COOH)-CH2-COOH\text{HOOC-C(CH}_2\text{COOH)-CH}_2\text{-COOH}, enables diverse reactivity patterns, including chelation, esterification, and participation in condensation reactions . Key identifiers include:

  • CAS Registry Number: 4435-47-6

  • Molecular Formula: C7H10O6\text{C}_7\text{H}_{10}\text{O}_6

  • Molecular Weight: 190.15 g/mol

  • Synonyms: 1,3-Butanetricarboxylic acid, NSC250426

The compound’s three-dimensional conformation, confirmed via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between adjacent carboxyl groups, contributing to its stability in solid-state configurations .

Synthesis and Production Methods

Classical Synthetic Routes

The synthesis of butane-1,1,3-tricarboxylic acid historically involves multi-step oxidation and functionalization of butane derivatives. Early methods utilized bromination of 1,1,1-ethanetriacetic acid followed by decarboxylation, though yields were suboptimal . Modern approaches leverage catalytic oxidation of substituted cyclohexane precursors. For example, hexahydro-p-hydroxy-benzoic acid undergoes nitric acid-mediated oxidation at 65–100°C to yield butane-1,2,4-tricarboxylic acid , a method potentially adaptable to the 1,1,3-isomer via selective protection-deprotection strategies.

Advanced Catalytic Strategies

Recent advancements in homogeneous catalysis offer greener pathways. Palladium-catalyzed carbonylation of 1,3-butadiene derivatives introduces carboxyl groups regioselectively, as demonstrated in the synthesis of related tricarboxylic acids . Ultrasonochemical solid-liquid phase transfer catalysis (US-s-l PTC) has also been employed for similar compounds, minimizing heavy metal contamination .

Physicochemical Properties

Thermal and Solubility Characteristics

Butane-1,1,3-tricarboxylic acid exhibits limited solubility in polar solvents (e.g., water: ~2.1 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Its thermal stability is moderate, with decomposition observed above 200°C under inert conditions . Vapor pressure measurements indicate low volatility, consistent with its high molecular weight and hydrogen-bonding capacity .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 2500–3300 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch) .

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) δ 2.45–2.70 (m, 4H, CH2_2), 3.10–3.30 (m, 1H, CH), 12.10–12.50 (br s, 3H, COOH) .

Applications and Functional Utility

Industrial and Material Science Applications

The compound’s triacid structure makes it a candidate for polymer crosslinking. For instance, formaldehyde-free durable press finishing agents derived from tetracarboxylic acids suggest potential adaptations for butane-1,1,3-tricarboxylic acid in textile treatments. Its ester derivatives, such as triethyl butane-1,1,3-tricarboxylate (CAS 74607-12-8), serve as plasticizers or intermediates in polyimide synthesis .

Environmental and Atmospheric Relevance

While 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) is a known atmospheric tracer for terpene-derived secondary organic aerosols , butane-1,1,3-tricarboxylic acid may exhibit similar hygroscopic properties. Laboratory studies on MBTCA aerosols show efflorescence at ~30–58% relative humidity (RH) , implying that butane-1,1,3-tricarboxylic acid could influence cloud condensation nuclei activity.

Comparative Analysis with Structural Analogs

The positioning of carboxyl groups critically influences reactivity and application. The table below contrasts butane-1,1,3-tricarboxylic acid with related compounds:

CompoundMolecular FormulaKey Features
Butane-1,1,3-tricarboxylic acidC7H10O6\text{C}_7\text{H}_{10}\text{O}_6Asymmetric carboxylation; potential for regioselective reactions
Butane-1,2,4-tricarboxylic acidC7H10O6\text{C}_7\text{H}_{10}\text{O}_6Linear carboxyl arrangement; used in polymer synthesis
Citric AcidC6H8O7\text{C}_6\text{H}_8\text{O}_7Central hydroxyl group; ubiquitous in metabolism
MBTCAC8H12O6\text{C}_8\text{H}_{12}\text{O}_6Methyl branch; atmospheric tracer

Environmental Impact and Degradation Pathways

Photodegradation studies on MBTCA reveal OH radical-driven fragmentation, yielding CO2_2 and lower-molecular-weight species . Butane-1,1,3-tricarboxylic acid likely undergoes similar oxidative degradation, though its persistence in aqueous systems warrants further investigation. Its low volatility minimizes airborne dispersal, but aquatic toxicity data remain unpublished .

Future Research Directions

  • Catalytic Synthesis Optimization: Developing enantioselective routes using chiral catalysts .

  • Advanced Material Applications: Exploring metal-organic frameworks (MOFs) incorporating tricarboxylic ligands .

  • Ecotoxicological Profiling: Assessing biodegradability and ecotoxicity in model ecosystems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator